Tin(II) bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

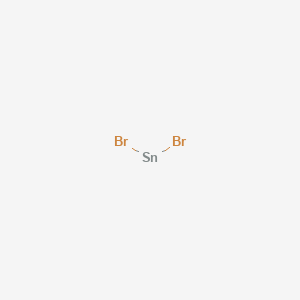

Molecular Formula |

Br2Sn |

|---|---|

Molecular Weight |

278.52 g/mol |

IUPAC Name |

dibromotin |

InChI |

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |

InChI Key |

ZSUXOVNWDZTCFN-UHFFFAOYSA-L |

Canonical SMILES |

Br[Sn]Br |

Origin of Product |

United States |

Foundational & Exploratory

Tin(II) Bromide: A Comprehensive Technical Guide to its Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) bromide (SnBr₂), also known as stannous bromide, is a versatile inorganic compound with significant applications in various fields of research and development, including as a precursor in the synthesis of perovskite solar cells and other optoelectronic materials.[1] Its rich structural chemistry, characterized by the existence of multiple polymorphs, and its notable electronic and optical properties make it a subject of considerable interest. This technical guide provides an in-depth analysis of the crystal structure, physical and chemical properties, and experimental protocols related to this compound.

Crystal Structure

This compound is known to exist in at least two crystalline forms, or polymorphs: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[2] The arrangement of atoms within these crystal lattices dictates the material's properties and performance in various applications. The solid-state structure of SnBr₂ is related to that of tin(II) chloride (SnCl₂) and lead(II) chloride (PbCl₂).[2] In the solid state, the tin atoms are coordinated by five neighboring bromine atoms in an approximately trigonal bipyramidal configuration.[2] In the gas phase, SnBr₂ has a non-linear, bent configuration.[3]

Polymorphs of this compound

Orthorhombic Polymorph (α-SnBr₂): This is the stable form of this compound at room temperature.

Hexagonal Polymorph (β-SnBr₂): This is the high-temperature phase of this compound.

| Crystallographic Data | Orthorhombic (α-SnBr₂) Polymorph | Hexagonal (β-SnBr₂) Polymorph |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | P6₃/m |

| Lattice Parameters | a = 8.3908 Å, b = 4.2354 Å, c = 10.5203 Å | a = 12.2824 Å, c = 4.3568 Å |

| Unit Cell Volume | 374.23 ų | 549.54 ų |

Physical and Chemical Properties

This compound is a pale yellow or gray powder that is sensitive to moisture and light. It is a reducing agent and acts as a Lewis acid.

| Property | Value |

| Molecular Formula | SnBr₂ |

| Molar Mass | 278.52 g/mol |

| Appearance | Pale yellow to gray crystalline powder |

| Density | 5.12 g/cm³ |

| Melting Point | 215-232 °C |

| Boiling Point | 620-639 °C |

| Solubility in Water | 85.2 g/100 mL at 0 °C; 222.5 g/100 mL at 100 °C (decomposes in large volumes of water) |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, pyridine, and dimethyl sulfoxide |

Experimental Protocols

Synthesis of this compound from Metallic Tin and Hydrobromic Acid

This method involves the direct reaction of metallic tin with hydrobromic acid.[2][4]

Materials:

-

Metallic tin (granules or powder)

-

Concentrated hydrobromic acid (HBr, 48%)

-

Distillation apparatus

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place metallic tin in a round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere.

-

Slowly add concentrated hydrobromic acid to the flask. An excess of HBr is typically used to ensure complete reaction.

-

Heat the mixture gently under an inert atmosphere to initiate the reaction. The reaction produces hydrogen gas, which should be safely vented. Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g)

-

Once the reaction is complete (i.e., the tin has dissolved), distill off the excess water and HBr.

-

Allow the remaining solution to cool, during which this compound will crystallize.

-

Collect the crystals by filtration, wash with a small amount of cold, deoxygenated water, and dry under vacuum.

Single Crystal Growth by Solvent Evaporation

High-quality single crystals of this compound can be grown using a solvent evaporation method.

Materials:

-

This compound powder

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Beaker or crystallizing dish

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an inert atmosphere, dissolve this compound powder in a minimal amount of pre-heated anhydrous ethanol with stirring until the solid is fully dissolved.

-

If insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed container.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.

-

Further cooling in a refrigerator can increase the yield.

-

Once crystals have formed, isolate them by decanting the solvent or by filtration.

-

Dry the crystals under vacuum.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a standard technique to identify the crystalline phases present in a sample.

Sample Preparation:

-

Grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the holder's surface.

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Type: Continuous scan

-

Scan Range (2θ): 10° to 80°

-

Scan Speed/Step Size: 1°/min or 0.02° per step with a counting time of 1-2 seconds per step.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to study the thermal properties of a material, such as phase transitions and melting points.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum or other inert DSC pan.

-

Hermetically seal the pan to prevent any interaction with the atmosphere during the measurement.

-

Place an empty, sealed pan in the reference position of the DSC cell.

Instrument Parameters (Typical):

-

Temperature Program:

-

Heat from room temperature to a temperature above the expected phase transition and melting point (e.g., 250 °C) at a constant heating rate.

-

Hold at the final temperature for a few minutes to ensure thermal equilibrium.

-

Cool back to room temperature at a controlled rate.

-

-

Heating/Cooling Rate: 10 °C/min

-

Purge Gas: Nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

Phase Transition

This compound undergoes a reversible phase transition from the orthorhombic (α) phase to the hexagonal (β) phase upon heating. DSC analysis can be used to determine the temperature of this transition.

Electronic and Optical Properties

The electronic and optical properties of this compound are of significant interest for its application in optoelectronic devices.

| Property | Value |

| Band Gap | ~2.9 - 3.5 eV (experimental values vary) |

| Photoluminescence | Exhibits photoluminescence, with emission properties dependent on the crystal structure and presence of defects.[5][6][7][8][9] |

The band gap of this compound can be determined from UV-Vis absorption spectroscopy data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:

(αhν)ⁿ = A(hν - Eg)

where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

Applications

This compound is a key precursor material in the fabrication of lead-free perovskite solar cells, offering a more environmentally friendly alternative to lead-based perovskites.[1] It is also used in the synthesis of other tin-based semiconductors and as a Lewis acid catalyst in organic synthesis.

Safety Information

This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place away from moisture and light.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ace-laboratories.com [ace-laboratories.com]

- 4. Buy this compound [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on the structural, optical, photoluminescence and electric properties of a semiconductor material [Br(CH2)2N(CH3)3]2SnBr6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemically driven dimensionality modulation of hybrid tin( ii ) halide perovskite microcrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00623B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Synthesis and Characterization of Stannous Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of stannous bromide (SnBr₂), a versatile compound with significant utility in chemical synthesis and materials science. This document details common synthetic methodologies, comprehensive characterization data, and its emerging role in pharmaceutical development.

Introduction

Stannous bromide, also known as tin(II) bromide, is an inorganic compound with the chemical formula SnBr₂.[1] In this compound, tin exists in the +2 oxidation state.[2] It typically appears as a yellowish powder and is known for its activity as both a Lewis acid and a reducing agent.[3][4][5][6][7][8] These properties make it a valuable reagent in a variety of chemical transformations, including the synthesis of organotin compounds and as a catalyst.[6][7][8] Notably, stannous bromide is gaining attention for its applications in the development of perovskite solar cells and as a reagent in the synthesis of pharmaceutical intermediates.[9][10][11]

Synthesis of Stannous Bromide

The most prevalent and straightforward method for synthesizing stannous bromide is the reaction of metallic tin with hydrobromic acid (HBr).[1][2][9][12] This reaction can be carried out using a couple of primary methodologies: the aqueous reflux method and the distillation method.[12]

Experimental Protocols

2.1.1. Aqueous Reflux Method [12]

This method involves heating a mixture of metallic tin and aqueous hydrobromic acid under reflux.

-

Materials:

-

Metallic tin (granules or powder)

-

Concentrated hydrobromic acid (e.g., 48% aqueous solution)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon) is recommended to prevent oxidation.

-

-

Procedure:

-

Place a pre-weighed amount of metallic tin into a round-bottom flask.

-

Under a fume hood, carefully add a stoichiometric excess (typically a 2- to 4-fold molar excess) of concentrated hydrobromic acid to ensure the complete reaction of the tin.

-

Attach the reflux condenser and, if using, purge the system with an inert gas.

-

Heat the mixture to reflux using a heating mantle. The reaction will produce hydrogen gas, which should be safely vented.

-

Continue refluxing until all the metallic tin has dissolved.

-

Once the reaction is complete, cool the solution.

-

The stannous bromide can be isolated by crystallization. Slowly cool the filtrate in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, deoxygenated water, followed by a non-polar solvent like diethyl ether to facilitate drying.

-

Dry the final product under vacuum.

-

2.1.2. Distillation Method [12]

This method is also based on the reaction of metallic tin with hydrobromic acid, but the product is isolated by distilling off the excess acid and water.

-

Materials: Same as the aqueous reflux method, with the addition of a distillation apparatus.

-

Procedure:

-

Combine metallic tin and a stoichiometric excess of concentrated hydrobromic acid in a round-bottom flask.

-

Heat the mixture to facilitate the reaction, which will be evident by the evolution of hydrogen gas.

-

Once the tin has completely reacted, assemble the distillation apparatus.

-

Heat the solution to distill off the constant boiling mixture of water and hydrobromic acid.

-

Continue the distillation until the volume of the solution is significantly reduced and the temperature of the distillate begins to rise, which indicates that most of the water and excess HBr have been removed.

-

Allow the remaining molten stannous bromide to cool and solidify in the distillation flask.

-

Characterization of Stannous Bromide

Stannous bromide is a well-characterized compound. Its physical and chemical properties have been determined using various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of stannous bromide is presented in the table below.

| Property | Value |

| Chemical Formula | SnBr₂ |

| Molar Mass | 278.52 g/mol [3][8][13][14] |

| Appearance | Yellowish powder[1][3] |

| Density | 5.12 g/cm³[2][3][8][13] |

| Melting Point | 215 °C[2][3] |

| Boiling Point | 623 - 639 °C[2][3][13] |

| Solubility | Soluble in water (85.2 g/100 mL at 0 °C, 222.5 g/100 mL at 100 °C), alcohol, ether, acetone, pyridine, and dimethyl sulfoxide.[2][3][4][5][6][15] Decomposes in large amounts of water.[3] |

Crystallography

Stannous bromide is known to exist in at least two polymorphic forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[2][9][16] The crystal structures of these polymorphs have been determined by X-ray diffraction techniques, such as single-crystal X-ray diffraction (SC-XRD).[9]

Table of Crystallographic Data

| Parameter | Orthorhombic Polymorph[16] | Hexagonal Polymorph[9] |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma (No. 62) | P6₃/m (No. 176) |

| a (Å) | 8.3908(4) | 12.2824(5) |

| b (Å) | 4.2354(2) | 12.2824(5) |

| c (Å) | 10.5203(4) | 4.3568(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 120 |

| Z | 4 | 6 |

| Volume (ų) | 374.34 | 568.96 |

Role in Drug Development and Organic Synthesis

Stannous bromide is a valuable reagent in organic synthesis, particularly for its role as a reducing agent.[7][10] This functionality is of significant interest to drug development professionals for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10][11]

Reduction of Aromatic Nitro Compounds

A key application of stannous bromide is the reduction of aromatic nitro groups to primary amines. This transformation is a fundamental step in the synthesis of anilines, which are crucial building blocks for a wide range of pharmaceuticals.[10]

Reductive Amination

Stannous bromide can also be employed in reductive amination protocols. In this one-pot reaction, a carbonyl compound reacts with an amine to form an imine in situ, which is then immediately reduced by SnBr₂ to the corresponding amine. This method is highly efficient for the formation of secondary and tertiary amines.[10]

Experimental Protocol: Reduction of an Aromatic Nitro Compound[10]

-

Materials:

-

Aromatic nitro compound

-

Stannous bromide (SnBr₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve the aromatic nitro compound in ethanol in a round-bottom flask.

-

Add a solution of stannous bromide in concentrated hydrochloric acid to the flask. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

The crude product can be further purified by column chromatography if necessary.

-

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of stannous bromide.

Caption: Polymorphic relationship of SnBr₂.

Caption: Role of SnBr₂ in the reduction of aromatic nitro compounds.

References

- 1. This compound Facts for Kids [kids.kiddle.co]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Stannous Bromide [drugfuture.com]

- 4. nbinno.com [nbinno.com]

- 5. TIN (II) BROMIDE | 10031-24-0 [chemicalbook.com]

- 6. CAS 10031-24-0: Tin dibromide | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cas 10031-24-0,TIN (II) BROMIDE | lookchem [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Tin (II) Bromide - ProChem, Inc. [prochemonline.com]

- 14. strem.com [strem.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

Orthorhombic vs. Cubic Phase of Tin(II) Bromide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tin(II) bromide (SnBr₂), a key precursor in the synthesis of perovskite materials and a compound of interest in various chemical applications, exhibits significant polymorphism. The transition between its low-temperature orthorhombic phase and a higher-temperature, higher-symmetry phase (often discussed in the context of a cubic structure in related perovskites) is critical as it fundamentally alters the material's electronic and optical properties. This guide provides a detailed comparison of these phases, presenting quantitative data, experimental protocols for synthesis and characterization, and visual workflows to elucidate the relationship between structure and properties.

Introduction to the Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can display varied properties, including solubility, stability, and electronic behavior. This compound is a prime example, existing as a stable orthorhombic phase at room temperature.[1][2] Upon heating, it undergoes a phase transition to a higher-symmetry structure before melting.[3] While this high-temperature phase for pure SnBr₂ has been identified as hexagonal, the cubic phase is the archetypal high-symmetry structure for the broader class of tin-halide perovskites (e.g., MASnBr₃), and its characteristics are often used to contrast with the distorted low-temperature phase.[3][4] Understanding the transition between the low-symmetry orthorhombic and a high-symmetry cubic-like state is essential for controlling the properties of SnBr₂-based materials.

Comparative Analysis of Orthorhombic and Cubic Phases

The primary distinctions between the orthorhombic and cubic-like phases of this compound lie in their crystal structure, which in turn dictates their macroscopic and electronic properties. The room-temperature orthorhombic phase is characterized by a lower symmetry crystal lattice compared to the idealized high-temperature cubic phase.[5]

Data Presentation: Key Property Comparison

The quantitative differences between the two phases are summarized below.

| Property | Orthorhombic Phase | High-Symmetry (Cubic-like) Phase |

| Crystal System | Orthorhombic[1][2][3] | Cubic (Idealized Perovskite Structure)[4] |

| Space Group | Pnma[3] | Pm-3m (Idealized Perovskite Structure)[4] |

| Lattice Parameters (Å) | a = 8.39, b = 4.24, c = 10.52[3] | Context-dependent (e.g., a ≈ 6 Å in perovskites) |

| Appearance | White / Colorless Crystalline Solid[6][7] | Yellow / Orange Solid[1][8][9] |

| Optical Band Gap (eV) | ~3.4 eV (Exciton Band)[7] | Lower; ~2.3 eV (in related perovskites)[10] |

| Phase Transition Temp. | Transitions observed at ~224-226 °C (prior to melting)[3] | N/A |

Experimental Protocols

The synthesis and characterization of SnBr₂ phases require careful control of experimental conditions and the use of appropriate analytical techniques.

Synthesis of Orthorhombic this compound

This protocol describes a common laboratory method for synthesizing the room-temperature stable orthorhombic phase.

Materials:

-

Metallic Tin (granules or powder)[11]

-

Concentrated Hydrobromic Acid (HBr, 48% aqueous solution)[11]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Diethyl ether (for washing)

Procedure:

-

Place a pre-weighed amount of metallic tin into a round-bottom flask under a fume hood.

-

Carefully add a stoichiometric excess of concentrated hydrobromic acid to the flask. The reaction is: Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g).[11]

-

Assemble a reflux condenser on the flask and heat the mixture gently using a heating mantle. The reaction is complete when the evolution of hydrogen gas ceases and the tin metal has dissolved.

-

Filter the hot solution to remove any unreacted tin.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of SnBr₂.

-

Collect the white, crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to facilitate drying.[11]

-

Dry the final product under vacuum to yield pure, orthorhombic this compound.

Characterization of Phase Transition

Technique: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperature of the orthorhombic to high-temperature phase transition.

Methodology:

-

Hermetically seal 5-10 mg of the synthesized SnBr₂ powder in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from room temperature to ~250 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The phase transition is observed as a sharp endothermic peak on the resulting thermogram, indicating the temperature at which the crystal structure changes.[3] The melting point will appear as a subsequent endothermic event.[3]

Structural Identification

Technique: Temperature-Dependent Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystal structure of both the low- and high-temperature phases.

Methodology:

-

Prepare a finely ground powder sample of the synthesized SnBr₂.

-

Room Temperature (Orthorhombic): Mount the sample on a standard PXRD holder and collect a diffraction pattern at ambient temperature. The resulting pattern should be indexed to the orthorhombic Pnma space group.[3]

-

High Temperature (High-Symmetry): Mount the sample on a high-temperature stage within the PXRD instrument.

-

Heat the sample to a temperature above the transition identified by DSC (e.g., 230 °C) and allow it to thermally equilibrate.

-

Collect a diffraction pattern at the elevated temperature. The change in peak positions and the emergence of a new pattern with higher symmetry confirm the structural phase transition.

Mandatory Visualizations

Phase Transition Relationship

The following diagram illustrates the reversible, temperature-driven relationship between the two phases.

Experimental Characterization Workflow

This diagram outlines the logical flow of experiments for synthesizing and analyzing the phases of SnBr₂.

Conclusion

The distinct orthorhombic and high-symmetry (cubic-like) phases of this compound offer a clear example of structure-property relationships in solid-state materials. The low-temperature orthorhombic phase is a wide-bandgap, colorless solid, while the transition to a higher-symmetry structure results in a narrower bandgap and a yellow-orange appearance. For researchers in materials science, understanding this transition is key to developing novel optoelectronic devices. For professionals in drug development, where tin compounds can act as reducing agents or Lewis acids, knowledge of phase stability, solubility, and reactivity is paramount for formulation and process control.[12] The detailed protocols and comparative data herein provide a foundational framework for the precise synthesis and characterization required to harness the unique properties of each SnBr₂ polymorph.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [chemister.ru]

- 9. gelest.com [gelest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Unveiling the Optoelectronic Landscape of Tin(II) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core optical and electronic properties of Tin(II) Bromide (SnBr₂), a material of burgeoning interest in the fields of perovskite solar cells, photodetectors, and light-emitting diodes. This document provides a comprehensive overview of its fundamental characteristics, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data to facilitate comparative analysis and accelerate research and development efforts.

Core Properties of this compound

This compound is a crystalline solid that exists in at least two polymorphic forms at atmospheric pressure: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[1] The arrangement of atoms in its crystal lattice is a critical determinant of its physical and electronic properties.

Optical Properties

SnBr₂ exhibits intriguing optical properties, characterized by a direct band gap and strong photoluminescence, making it a promising candidate for various optoelectronic applications.

Table 1: Summary of Optical Properties of SnBr₂

| Property | Value | Conditions |

| First Exciton Band | 3.4 eV | Orthorhombic crystal, 12 K |

| Exciton-Binding Energy | 32 meV (estimated) | Orthorhombic crystal, 12 K |

| Photoluminescence (PL) Emission Peak | ~571 nm | Low temperature (~12 K) |

| Photoluminescence Quantum Yield (PLQY) | 85% | Single crystal |

| Stokes Shift | 265 nm | Single crystal |

Note: The optical properties of SnBr₂ can be influenced by factors such as crystal structure, temperature, and the presence of defects.

Electronic Properties

The electronic properties of SnBr₂, such as its electrical conductivity and carrier mobility, are crucial for its performance in electronic devices. While experimental data for pristine SnBr₂ is still emerging, theoretical studies and data from related tin-halide systems provide valuable insights.

Table 2: Summary of Electronic Properties of SnBr₂

| Property | Value | Method/Conditions |

| Band Gap | Direct | Orthorhombic crystal |

| Electrical Conductivity | Data not readily available for pristine SnBr₂ | |

| Carrier Mobility | Data not readily available for pristine SnBr₂ |

Note: Further experimental investigation is required to fully quantify the electronic properties of pure SnBr₂.

Experimental Protocols

Precise experimental control is paramount for the synthesis of high-quality SnBr₂ and the accurate characterization of its properties.

Synthesis of this compound

A common and effective method for synthesizing SnBr₂ is through the reaction of metallic tin with hydrobromic acid.

Protocol 1: Aqueous Reflux Synthesis of SnBr₂

-

Reactants: Metallic tin (Sn) powder or granules and concentrated hydrobromic acid (HBr).

-

Procedure: a. Combine a stoichiometric amount of metallic tin with an excess of concentrated hydrobromic acid in a round-bottom flask. b. Heat the mixture under reflux. The reaction is complete when the tin has fully dissolved. c. Cool the solution to room temperature to allow SnBr₂ crystals to precipitate. d. Filter the hot solution to remove any unreacted tin. e. Further cool the filtrate to induce crystallization. f. Collect the SnBr₂ crystals by vacuum filtration. g. Wash the crystals with a small amount of cold deionized water followed by diethyl ether. h. Dry the purified SnBr₂ crystals under vacuum.

Optical Characterization

Protocol 2: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a thin film of SnBr₂ on a transparent substrate (e.g., quartz) or a dilute solution of SnBr₂ in a suitable solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Obtain a baseline spectrum of the substrate or the pure solvent. b. Place the SnBr₂ sample in the spectrophotometer's sample holder. c. Record the absorbance or transmittance spectrum over the desired wavelength range (typically 200-800 nm). d. Correct the sample spectrum by subtracting the baseline spectrum.

Protocol 3: Photoluminescence Spectroscopy

-

Sample Preparation: Use a SnBr₂ single crystal or a thin film on a substrate.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or laser) and a detector (e.g., a photomultiplier tube).

-

Procedure: a. Mount the sample in the sample holder. b. Select an appropriate excitation wavelength based on the absorption spectrum. c. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. d. To obtain an excitation spectrum, set the detector to a specific emission wavelength and scan a range of excitation wavelengths.

Electronic Characterization

Protocol 4: Four-Point Probe for Electrical Conductivity

-

Sample Preparation: A thin film of SnBr₂ with a uniform thickness is required.

-

Instrumentation: A four-point probe setup connected to a current source and a voltmeter.

-

Procedure: a. Place the four probes in a linear, equidistant configuration on the surface of the SnBr₂ film. b. Apply a constant current through the two outer probes. c. Measure the voltage difference between the two inner probes. d. Calculate the sheet resistance and then the electrical conductivity using the measured current, voltage, and film thickness.

Protocol 5: Hall Effect Measurement for Carrier Mobility

-

Sample Preparation: A rectangular or van der Pauw geometry sample of SnBr₂ is needed.

-

Instrumentation: A Hall effect measurement system, including a magnet, a current source, and a voltmeter.

-

Procedure: a. Place the sample in a magnetic field perpendicular to the sample surface. b. Apply a current through two contacts on the sample. c. Measure the Hall voltage across the other two contacts, perpendicular to both the current and the magnetic field. d. Calculate the Hall coefficient, carrier concentration, and carrier mobility from the Hall voltage, current, magnetic field strength, and sample dimensions.

Signaling Pathways and Logical Relationships

The properties of SnBr₂ are interconnected, with synthesis conditions influencing the crystal structure, which in turn dictates the optical and electronic characteristics.

Experimental Workflow for Comprehensive Characterization

A systematic workflow is essential for a thorough investigation of SnBr₂'s properties.

Conclusion

This technical guide provides a foundational understanding of the optical and electronic properties of SnBr₂, along with detailed experimental protocols for its synthesis and characterization. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the field, enabling further exploration and application of this promising material in next-generation optoelectronic devices. Further experimental work is encouraged to populate the data gaps, particularly in the electronic properties of pristine SnBr₂, to fully unlock its potential.

References

A Deep Dive into the Solubility of Tin(II) Bromide in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of tin(II) bromide (SnBr₂) in various organic solvents, a critical parameter for its application in research, particularly in drug development and materials science. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and experimental workflows.

Core Topic: this compound Solubility in Organic Solvents

This compound is a versatile inorganic compound utilized as a Lewis acid catalyst and a reducing agent in a wide array of organic reactions.[1][2][3] Its effectiveness in these roles is often contingent on its solubility in the reaction medium. Understanding the solubility of this compound in different organic solvents is therefore paramount for reaction optimization, yield improvement, and the development of novel synthetic methodologies.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound in various organic solvents. It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly between different solvents.

| Solvent Class | Solvent Name | Reported Solubility | Citations |

| Alcohols | Ethyl Alcohol (Ethanol) | Soluble | [4][5][6][9][11] |

| Ethers | Diethyl Ether | Soluble | [4][5][6][9][11] |

| Tetrahydrofuran (THF) | Soluble | [4] | |

| Ketones | Acetone | Soluble | [4][5][6][9][11] |

| Aprotic Polar | Pyridine | Soluble | [4][9][11][16] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [9][11][16] | |

| N,N-Dimethylformamide (DMF) | Soluble | [17] |

Note: In the context of perovskite precursor solutions, this compound has been used at concentrations around 0.64 M in dimethyl sulfoxide (DMSO), often in combination with N,N-dimethylformamide (DMF) as a co-solvent.[17] This provides a practical indication of its solubility in these solvent systems under specific conditions.

Experimental Protocols: Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from established methods for determining the solubility of inorganic salts in organic solvents, is recommended.[18][19][20][21][22] this compound is moisture-sensitive, so all operations should be conducted under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][11]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

Anhydrous this compound (SnBr₂)

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Volumetric glassware

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a pre-weighed, dry vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the this compound.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Extraction and Analysis:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the exact volume of the filtered saturated solution.

-

Determine the mass of the dissolved this compound in the volumetric flask by evaporating the solvent under reduced pressure and weighing the remaining solid. Alternatively, analytical techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) can be used to determine the tin concentration in the solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved SnBr₂ (g) / Volume of solvent (mL)) * 100

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.

Reaction Pathway: Reduction of an Aromatic Nitro Compound

Tin(II) halides are effective reagents for the reduction of aromatic nitro compounds to primary amines, a crucial transformation in the synthesis of many pharmaceutical intermediates.[1][23][24][25]

Caption: A simplified representation of the chemical transformation of a nitroarene to an aniline (B41778) using this compound.

Logical Workflow for Solvent Selection

The choice of solvent is critical when using this compound as a catalyst or reagent. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: A decision-making flowchart for choosing a suitable solvent for reactions involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [chemister.ru]

- 5. TIN (II) BROMIDE CAS#: 10031-24-0 [m.chemicalbook.com]

- 6. you-iggy.com [you-iggy.com]

- 7. chemwhat.com [chemwhat.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. Tin ( II ) Bromide_Lianyungang Qinglang Environmental Technology Co., Ltd. [qlhbmn.com]

- 11. TIN (II) BROMIDE | 10031-24-0 [chemicalbook.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound, 99.2% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.ws [chem.ws]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. fountainheadpress.com [fountainheadpress.com]

- 23. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 24. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 25. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tin(II) Bromide

Issued: December 15, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tin(II) bromide (SnBr₂), or stannous bromide, is a critical precursor and additive in various fields, notably in the development of perovskite solar cells and as a Lewis acid catalyst in organic synthesis.[1][2] A thorough understanding of its thermal properties, stability, and decomposition behavior is paramount for its effective application, storage, and handling. This guide provides an in-depth analysis of the thermal characteristics of SnBr₂, summarizing key physical data, outlining decomposition pathways, and detailing standard experimental protocols for its analysis.

Physical and Thermal Properties

This compound is a pale yellow, crystalline solid that is sensitive to moisture, air, and light.[1][3][4] Its stability is significantly influenced by the inert pair effect, which favors the +2 oxidation state for tin.[5] The compound is known to exist in at least two polymorphic forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[5][6] Key physical and thermal properties are summarized below.

Table 1: Physical and Thermal Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | SnBr₂ | [7] |

| Molecular Weight | 278.52 g/mol | [1][7] |

| Appearance | Pale yellow rhombic crystals or powder | [1][8] |

| Melting Point | 215 - 232 °C | [1][3][7][8] |

| Boiling Point | 620 - 641 °C | [1][3][7][8] |

| Density | 5.12 - 5.18 g/cm³ at ambient temperature | [1][7][8] |

| Crystal Structure | Orthorhombic (room temp.), Hexagonal (high temp.) | [5][6] |

Thermal Stability and Phase Transitions

The thermal behavior of SnBr₂ is characterized by distinct phase transitions prior to melting. Differential scanning calorimetry (DSC) studies have identified endothermic processes occurring between 224 °C and 226 °C, which are attributed to the phase transition from the room-temperature orthorhombic polymorph to a high-temperature hexagonal modification.[9] This transition occurs just before the compound melts.[9]

Caption: Phase transitions of SnBr₂ as a function of temperature.

Thermal Decomposition Pathways

The decomposition of this compound is highly dependent on the surrounding atmosphere. In the absence of reactive species like oxygen, its decomposition is primarily governed by disproportionation at higher temperatures.

3.1. Decomposition in an Inert Atmosphere

Under an inert atmosphere (e.g., nitrogen or argon), SnBr₂ is stable until its boiling point. Above this temperature, the gaseous SnBr₂ can undergo disproportionation, a redox reaction where tin(II) is simultaneously oxidized to tin(IV) and reduced to elemental tin(0).

The likely reaction is: 2SnBr₂(g) ⇌ Sn(l) + SnBr₄(g)

This type of reaction is common for elements like tin that have multiple stable oxidation states.[10]

3.2. Decomposition in Air (Oxidative Decomposition)

This compound is sensitive to oxygen, and this reactivity increases with temperature. When heated in the presence of air, it undergoes oxidative decomposition. The tin(II) center is oxidized to the more stable tin(IV) state, forming tin(IV) oxide and elemental bromine.

The likely reaction is: SnBr₂(s/l) + O₂(g) → SnO₂(s) + Br₂(g)

This is analogous to the observation that the synthesis of SnBr₂ from tin and HBr can yield tin(IV) bromide if oxygen is present.[5]

Caption: Thermal decomposition pathways for SnBr₂.

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of SnBr₂, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[11][12]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, identify decomposition temperatures, and quantify mass loss.

-

Objective: To determine the onset temperature of decomposition and quantify mass loss stages.

-

Instrumentation: A thermogravimetric analyzer (e.g., Netzsch 449, TA Instruments SDT 2960).[11][13]

-

Sample Preparation: A small quantity of high-purity SnBr₂ powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A mass loss step indicates decomposition or vaporization. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum decomposition rate.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like phase transitions and melting.

-

Objective: To identify the temperatures of phase transitions and melting.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of SnBr₂ (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon.

-

Heating Program: A controlled heating rate, often 10 °C/min, across the temperature range of interest (e.g., ambient to 300 °C).[11]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic peaks correspond to heat-absorbing events like phase transitions and melting. The onset temperature of the peak is typically reported as the transition temperature.[9]

Caption: Generalized workflow for the thermal analysis of this compound.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. benchchem.com [benchchem.com]

- 3. WebElements Periodic Table » Tin » tin dibromide [webelements.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. TIN (II) BROMIDE CAS#: 10031-24-0 [m.chemicalbook.com]

- 8. This compound [chemister.ru]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) bromide (SnBr₂), a versatile Lewis acid, is a captivating subject in coordination chemistry. Its unique electronic structure, characterized by a stereochemically active lone pair of electrons on the tin atom, dictates a rich and varied coordination environment, leading to complexes with diverse geometries and reactivity.[1] This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of this compound coordination complexes, with a focus on applications relevant to research and development in materials science and pharmaceuticals.

Core Concepts in this compound Coordination

The coordination chemistry of this compound is largely governed by its behavior as a Lewis acid, readily accepting electron pairs from a wide array of donor ligands.[1] The coordination number and geometry around the tin(II) center are highly sensitive to the steric and electronic properties of the coordinating ligand.

The Inert Pair Effect: The presence of a non-bonding pair of electrons in the valence shell of the tin(II) ion, known as the inert pair effect, is the defining feature of its coordination chemistry.[1] This lone pair occupies a significant volume in the coordination sphere, leading to distorted geometries that deviate from idealized polyhedra. Common coordination geometries include pyramidal and pseudo-trigonal bipyramidal structures, where the lone pair occupies one of the coordination sites.[1]

Lewis Acidity: SnBr₂ acts as a moderately strong Lewis acid, forming adducts with a variety of Lewis bases, including nitrogen, oxygen, and phosphorus donor ligands. This Lewis acidity is central to its catalytic activity in various organic transformations.

Synthesis of this compound and its Coordination Complexes

Synthesis of Anhydrous this compound

Anhydrous this compound is the essential precursor for the synthesis of its coordination complexes. A common laboratory-scale preparation involves the reaction of metallic tin with anhydrous hydrogen bromide gas.

Experimental Protocol:

Materials:

-

Tin metal (granular or foil)

-

Anhydrous hydrogen bromide (HBr) gas

-

Inert gas (Nitrogen or Argon)

-

Tube furnace

-

Schlenk line apparatus

Procedure:

-

Place the tin metal in a quartz tube within a tube furnace.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the tin metal to its melting point (232 °C).

-

Pass a slow stream of anhydrous HBr gas over the molten tin. The reaction produces this compound and hydrogen gas: Sn(s) + 2HBr(g) → SnBr₂(s) + H₂(g)[2]

-

The crude SnBr₂ can be purified by sublimation under reduced pressure.

-

Handle and store the anhydrous SnBr₂ under an inert atmosphere to prevent oxidation to Sn(IV).

General Synthesis of this compound Coordination Complexes

The synthesis of this compound adducts is typically a straightforward reaction between anhydrous SnBr₂ and the desired ligand in an appropriate solvent under an inert atmosphere.

Figure 1: General workflow for the synthesis of SnBr₂ coordination complexes.

Structural and Spectroscopic Characterization

The elucidation of the structure and bonding in this compound coordination complexes relies on a combination of single-crystal X-ray diffraction and spectroscopic techniques, most notably ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous information about the solid-state structure of coordination complexes, including bond lengths, bond angles, and the overall coordination geometry around the tin center.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| SnBr₂ (orthorhombic) | Orthorhombic | Pnma | 10.525 | 8.394 | 4.237 | 90 | 4 | [3] |

| SnBr₂ (trigonal) | Trigonal | P-3m1 | 4.237 | 4.237 | 8.394 | 120 | 1 | [4] |

Table 1: Crystallographic Data for this compound Polymorphs.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for characterizing tin-containing compounds in solution. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number, the nature of the ligands, and the geometry of the tin center, spanning a very wide range of over 5000 ppm.[4][5]

Generally, an increase in the coordination number at the tin atom results in a significant upfield shift (more negative ppm values) of the ¹¹⁹Sn resonance.[1] This allows for the differentiation of various coordination complexes in solution. For instance, four-coordinate tin species typically resonate in a different region compared to five- or six-coordinate species.

| Compound/System | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Environment | Ref. |

| SnBr₂ (solid-state) | - | -640 | Polymeric | [6] |

| Sn(II) thiolates | Various | +20 to +300 | 4-coordinate | [7] |

| Sn(II) complexes | en | -263 | 6-coordinate | [7] |

| Sn(II) complexes | EDT-en | -346 | 6-coordinate | [7] |

| MASnBr₃ (solid-state) | - | -316 | Perovskite | [6] |

| MA₂SnBr₆ (solid-state) | - | -1990 | Perovskite-related | [6] |

Table 2: Representative ¹¹⁹Sn NMR Chemical Shifts for Tin(II) Compounds.

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO, d₇-DMF) in an NMR tube under an inert atmosphere. The choice of solvent is critical as it can influence the coordination sphere of the tin center.

-

Use a reference standard, typically external tetramethyltin (B1198279) (SnMe₄), set to 0 ppm.[4]

Data Acquisition:

-

Acquire a one-dimensional ¹¹⁹Sn NMR spectrum. Due to the wide chemical shift range and potential for broad signals, a large spectral width should be used.

-

Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to obtain a high-quality spectrum.

Coordination Complexes with N-Donor Ligands

Nitrogen-containing ligands, such as pyridines and amines, readily form stable adducts with this compound.

Pyridine and Bipyridine Complexes

Pyridine and its derivatives form simple adducts with SnBr₂, typically with a pyramidal geometry. Bidentate ligands like 2,2'-bipyridine (B1663995) form chelate complexes.

TMEDA Complex

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that forms a well-defined complex with SnBr₂. The resulting complex exhibits a pseudo-trigonal bipyramidal geometry, with the two nitrogen atoms of TMEDA and two bromine atoms in the equatorial positions and the stereochemically active lone pair occupying the third equatorial site.[1]

Experimental Protocol: Synthesis of SnBr₂(TMEDA) (Adapted from a protocol for SnCl₂(TMEDA))[1]

Materials:

-

Anhydrous this compound (SnBr₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous toluene (B28343)

-

Schlenk line apparatus

Procedure:

-

Under an inert atmosphere, dissolve a known amount of anhydrous SnBr₂ in anhydrous toluene in a Schlenk flask.

-

Slowly add one equivalent of TMEDA to the stirred solution at room temperature.

-

Stir the reaction mixture for several hours.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.

-

Alternatively, the product can be crystallized by reducing the solvent volume and cooling the solution.

Coordination Complexes with O-Donor Ligands

Oxygen-donor ligands, such as dimethyl sulfoxide (B87167) (DMSO), ketones, and ethers, also form coordination complexes with this compound.

DMSO Complexes

In the solid state, SnBr₂ exists as a polymer. However, upon dissolution in a donor solvent like DMSO, this polymeric structure is broken down to form discrete molecular adducts.[1] The resulting complexes, such as SnBr₂(DMSO)₂, typically exhibit a pyramidal geometry.

Coordination Complexes with P-Donor Ligands

Phosphine (B1218219) ligands, being soft Lewis bases, are also known to coordinate to the soft Lewis acid Sn(II) center. The nature of the phosphine ligand (e.g., alkyl vs. aryl, monodentate vs. bidentate) influences the structure and stability of the resulting complexes.

Applications in Research and Development

The coordination chemistry of this compound has significant implications in various fields, from catalysis to materials science.

Catalysis in Organic Synthesis

The Lewis acidity of SnBr₂ and its coordination complexes makes them effective catalysts for a range of organic reactions, including:

-

Aldol and Michael Additions: SnBr₂ can activate carbonyl compounds towards nucleophilic attack.

-

Barbier-type Reactions: In situ generation of organotin nucleophiles for addition to carbonyls.

-

Multicomponent Reactions: Such as the Biginelli reaction for the synthesis of dihydropyrimidinones.

Figure 2: Simplified catalytic cycle for a this compound-catalyzed Mukaiyama-aldol reaction.

Precursors for Materials Science

This compound is a crucial precursor in the synthesis of tin-based perovskite materials for photovoltaic applications. The coordination of SnBr₂ with solvents and additives in the precursor solution plays a critical role in controlling the crystallization and morphology of the perovskite thin film, ultimately impacting the solar cell's efficiency and stability.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. The stereochemically active lone pair on the tin(II) center imparts unique structural and reactive properties to its coordination complexes. A thorough understanding of the synthesis, characterization, and reactivity of these compounds is essential for their application in catalysis, materials science, and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile and important inorganic compound.

References

The Ascendant Role of Tin(II) Bromide as a Lewis Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the judicious selection of a Lewis acid catalyst is a critical parameter for achieving desired reactivity and selectivity. Among the diverse array of available catalysts, tin(II) bromide (SnBr₂), also known as stannous bromide, is a noteworthy contender. This technical guide provides a comprehensive examination of the Lewis acidic properties of this compound and its application in key organic transformations. This document collates available quantitative data, presents detailed experimental protocols, and offers mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging the unique catalytic potential of SnBr₂ for the synthesis of complex molecular architectures.

Introduction: The Lewis Acidity of Stannous Bromide

This compound is a salt of tin in the +2 oxidation state and exhibits significant Lewis acidic character. This acidity arises from the presence of vacant p-orbitals on the tin atom, which are capable of accepting electron pairs from Lewis bases.[1] This fundamental property allows SnBr₂ to activate a variety of functional groups, most notably carbonyls, thereby facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

The stability of tin compounds in the +2 oxidation state is attributed to the inert pair effect. In the gaseous phase, SnBr₂ adopts a non-linear, bent configuration with a Br-Sn-Br angle of approximately 95° and an Sn-Br bond length of 255 pm.[2] In solution, it can form adducts with donor solvents like acetone, pyridine, and dimethylsulfoxide.[2]

The Lewis acidity of SnBr₂ can be considered moderate, which often translates to higher chemoselectivity and tolerance of sensitive functional groups compared to stronger Lewis acids. Furthermore, the bromide ligands influence the steric and electronic environment of the tin center, allowing for the fine-tuning of its catalytic activity. This compound can act as a Lewis acid by forming adducts with donor molecules, such as trimethylamine, and can also function as both a donor and an acceptor in more complex systems.[2]

**Table 1: Physical and Chemical Properties of Stannous Bromide (SnBr₂) **

| Property | Value | Reference(s) |

| Chemical Formula | SnBr₂ | [2] |

| Molar Mass | 278.518 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Density | 5.12 g/cm³ | [2] |

| Melting Point | 215 °C | [2] |

| Boiling Point | 639 °C | [2] |

| CAS Number | 10031-24-0 | [3] |

Key Organic Transformations Catalyzed by Stannous Bromide

Stannous bromide has demonstrated its utility in a variety of cornerstone reactions in organic synthesis. Its ability to act as a catalyst is pivotal in streamlining industrial processes, reducing energy consumption, and minimizing waste.[1]

Barbier-Type Reactions

The Barbier reaction is an organometallic reaction that involves an alkyl halide, a carbonyl compound, and a metal to produce a primary, secondary, or tertiary alcohol.[4] A key feature of the Barbier reaction is the in situ generation of the organometallic species.[4] While metallic tin is often used in these reactions, the Lewis acidity of SnBr₂ can play a role in activating the carbonyl group towards nucleophilic attack.

The reaction generally proceeds through the formation of an organotin species, which then adds to the carbonyl. In the context of a SnBr₂-catalyzed reaction, the Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic addition.

Diagram 1: Proposed Mechanism for a Tin-Mediated Barbier-Type Allylation

Caption: Proposed mechanism for a tin-mediated Barbier-type allylation reaction.

While specific protocols for SnBr₂-catalyzed Barbier reactions are not extensively detailed in the literature, a general procedure using tin metal, which generates the active organotin species, is as follows. Researchers can adapt this for catalytic systems with SnBr₂.

-

To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, H₂O, or a mixture), add the allyl halide (1.5-3.0 equiv) and tin powder or granules (1.5-3.0 equiv).

-

The reaction mixture is stirred at room temperature or with gentle heating.

-

The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Aldol (B89426) and Mukaiyama-Aldol Additions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl compound. The Mukaiyama-aldol reaction is a variation that utilizes a silyl (B83357) enol ether as the nucleophile. This compound can catalyze these reactions by activating the electrophilic carbonyl component.

In a SnBr₂-catalyzed Mukaiyama-aldol reaction, the catalytic cycle begins with the coordination of the Lewis acidic SnBr₂ to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, forming a new C-C bond and a tin(II) aldolate intermediate. Subsequent silyl transfer and hydrolysis yield the β-hydroxy carbonyl product and regenerate the this compound catalyst.

Diagram 2: Catalytic Cycle of a SnBr₂-Catalyzed Mukaiyama-Aldol Reaction

Caption: Catalytic cycle of a SnBr₂-catalyzed Mukaiyama-aldol reaction.

Michael Additions

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids like SnBr₂ can catalyze this reaction by activating the Michael acceptor.

The Lewis acid, SnBr₂, coordinates to the carbonyl oxygen of the Michael acceptor, which enhances the electrophilicity of the β-carbon. The nucleophile then attacks this activated position, leading to the 1,4-adduct after a workup step.

Diagram 3: Logical Workflow of a SnBr₂-Catalyzed Michael Addition

Caption: Logical workflow of a SnBr₂-catalyzed Michael addition.

Quantitative Data on Lewis Acidity and Catalytic Performance

A comprehensive, direct comparison of the catalytic efficiency of SnBr₂ with other Lewis acids across a range of reactions is not extensively documented in readily available literature. However, general trends and representative data for similar Lewis acid-catalyzed reactions can provide a benchmark for researchers. The tables below are representative examples of data that should be sought when evaluating SnBr₂ for a specific application.

Table 2: Representative Data for Lewis Acid-Catalyzed Aldol Additions

| Entry | Aldehyde | Ketone/Ester | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetone | SnCl₂ | 10 | CH₂Cl₂ | rt | 4 | 85 |

| 2 | Benzaldehyde | Acetone | ZnCl₂ | 10 | THF | rt | 6 | 78 |

| 3 | Cyclohexanecarboxaldehyde | Ethyl Acetate | TiCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 92 |

| 4 | Benzaldehyde | Acetone | SnBr₂ | 10 | CH₂Cl₂ | rt | [Screen] | [Screen] |

Note: Data for SnBr₂ in entry 4 is hypothetical and represents a typical screening experiment. Researchers are encouraged to screen SnBr₂ under similar conditions to other reported Lewis acids.

Applications in Drug Development and Synthesis of Pharmaceutical Intermediates

While direct applications of SnBr₂ in the synthesis of specific commercial drugs are not widely published, its role as a Lewis acid catalyst for fundamental bond-forming reactions makes it a valuable tool in medicinal chemistry and process development. The synthesis of complex organic molecules, which are often precursors to active pharmaceutical ingredients (APIs), frequently relies on reactions such as aldol, Michael, and Barbier-type additions.[1]

The moderate Lewis acidity of SnBr₂ could be advantageous in the synthesis of complex pharmaceutical intermediates where high chemoselectivity is required to avoid the degradation of sensitive functional groups present in the molecule. For instance, in the construction of chiral centers, which is crucial for the efficacy of many drugs, SnBr₂ could be employed as a catalyst in asymmetric synthesis, potentially in combination with chiral ligands.

Further research into the development of chiral SnBr₂ complexes could open new avenues for its application in the stereoselective synthesis of pharmaceutical intermediates.

Experimental Protocols

The efficacy of this compound as a Lewis acid is highly dependent on its purity and anhydrous nature. Commercially available SnBr₂ may require drying or purification before use.

Preparation of Anhydrous this compound

Anhydrous this compound can be prepared by the reaction of metallic tin with hydrogen bromide gas.[2]

-

Place metallic tin in a tube furnace.

-

Pass a stream of dry HBr gas over the molten tin.

-

The resulting anhydrous SnBr₂ will sublime and can be collected in a cooler part of the apparatus.

General Protocol for a SnBr₂-Catalyzed Reaction (e.g., Mukaiyama-Aldol)

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous SnBr₂ (5-20 mol%).

-

Add the desired anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene).

-

Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Add the aldehyde (1.0 equiv) and stir for a few minutes.

-

Slowly add the silyl enol ether (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its moderate reactivity, coupled with its potential for chelation control, offers opportunities for developing highly selective synthetic methodologies. While the existing literature provides a solid foundation, further research is warranted to fully explore the scope of SnBr₂ in asymmetric catalysis through the development of chiral this compound complexes. The systematic evaluation of SnBr₂ in comparison to other Lewis acids in a variety of solvent systems and for a broader range of substrates will undoubtedly solidify its position in the synthetic organic chemist's toolbox, with potential applications in the efficient synthesis of pharmaceutical intermediates and other complex molecules.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide to the Hydrolysis of Tin(II) Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) bromide (SnBr₂), also known as stannous bromide, is a versatile inorganic compound with applications in various fields, including as a Lewis acid catalyst in organic synthesis and as a precursor for the formation of tin-containing materials.[1][2] In aqueous environments, the behavior of this compound is predominantly governed by the hydrolysis of the tin(II) ion (Sn²⁺), a process that significantly influences the speciation of tin and the physicochemical properties of the solution. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, detailing the reaction pathways, equilibrium constants, and the experimental protocols used for its characterization. This information is critical for researchers and professionals working with tin(II) compounds in areas such as catalysis, materials science, and drug development, where precise control over solution chemistry is paramount.

The Hydrolysis of Tin(II) Ions

Upon dissolution in water, this compound dissociates to form hydrated tin(II) ions, [Sn(H₂O)ₙ]²⁺, and bromide ions (Br⁻). The hydrated tin(II) ion, a Lewis acid, subsequently undergoes hydrolysis, reacting with water molecules to form a series of mononuclear and polynuclear hydroxo complexes.[3] This process results in the release of protons (H⁺), leading to a decrease in the pH of the solution.[4]

The primary hydrolysis reactions and the resulting tin(II) hydroxo species are:

-

Formation of Mononuclear Hydroxo Complexes:

-

Sn²⁺ + H₂O ⇌ [Sn(OH)]⁺ + H⁺

-

Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ (aq) + 2H⁺

-

Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺

-

-

Formation of Polynuclear Hydroxo Complexes:

-

2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺

-

3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺

-

The distribution of these species is highly dependent on factors such as pH, the total tin(II) concentration, and temperature. At lower pH values, the free hydrated Sn²⁺ ion is the predominant species. As the pH increases, the mononuclear hydroxo complexes begin to form, followed by the formation of polynuclear species at higher tin(II) concentrations. In hyper-alkaline solutions, the trihydroxidostannate(II) ion, [Sn(OH)₃]⁻, is the predominant species.[5]

Signaling Pathway of Tin(II) Hydrolysis

The following diagram illustrates the stepwise hydrolysis of the tin(II) ion in an aqueous solution, leading to the formation of various hydroxo complexes.

Figure 1: Hydrolysis pathway of the aqueous tin(II) ion.

Quantitative Data on Tin(II) Hydrolysis

The extent of hydrolysis is quantified by equilibrium constants (log K) for each reaction step. These constants are crucial for predicting the speciation of tin(II) in solution under various conditions.

Equilibrium Constants for Tin(II) Hydrolysis

The following table summarizes the critically evaluated logarithmic equilibrium constants (log K) for the hydrolysis of the Sn²⁺ ion at 298 K and infinite dilution.[6]

| Reaction | log K |

| Sn²⁺ + H₂O ⇌ [Sn(OH)]⁺ + H⁺ | -3.40 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺ | -7.06 |

| Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺ | -16.61 |

| 2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺ | -4.77 |

| 3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺ | -6.88 |

Solubility Product of Tin(II) Hydroxide (B78521)

The hydrolysis of tin(II) can lead to the precipitation of tin(II) hydroxide, Sn(OH)₂, when the ion product exceeds the solubility product constant (Ksp).

| Compound | Formula | Ksp |

| Tin(II) Hydroxide | Sn(OH)₂ | 5.45 x 10⁻²⁷ |

Thermodynamic Data

The following table presents standard thermodynamic data for species involved in the hydrolysis of this compound.

| Species | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| SnBr₂(s) | solid | -243.5[7] | - | - |

| Sn²⁺(aq) | aqueous | - | - | - |

| Br⁻(aq) | aqueous | -121.55[7] | -103.96[7] | 82.4[7] |

| H₂O(l) | liquid | -285.83 | -237.13 | 69.91 |

| H⁺(aq) | aqueous | 0 | 0 | 0 |

| OH⁻(aq) | aqueous | -229.99[6] | -157.24[6] | -10.75[6] |

| Sn(OH)₂(s) | solid | -561.1[6] | -491.6[6] | 155[6] |

Experimental Protocols for Studying Hydrolysis

The determination of hydrolysis constants and the characterization of hydroxo complexes are typically achieved through a combination of potentiometric and spectroscopic techniques.

Potentiometric Titration

Potentiometric titration is a primary method for determining the stability constants of metal-ligand complexes, including hydroxo complexes formed during hydrolysis.[8]

Objective: To determine the formation constants of tin(II) hydroxo complexes by monitoring the pH change of a this compound solution upon titration with a strong base.

Materials and Equipment:

-

This compound (SnBr₂)

-

Standardized sodium hydroxide (NaOH) solution (CO₂-free)

-

Inert salt solution (e.g., NaCl or NaBr) to maintain constant ionic strength

-

Deionized, deoxygenated water

-

pH meter with a combination glass electrode

-

Autotitrator or manual titration setup

-

Thermostatted reaction vessel

-

Inert gas supply (e.g., Argon or Nitrogen)

Experimental Workflow:

Figure 2: Experimental workflow for potentiometric titration.

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deoxygenated, deionized water under an inert atmosphere to prevent oxidation of Sn(II) to Sn(IV). Prepare a standardized solution of sodium hydroxide, ensuring it is free from carbonate.

-

Titration Setup: In a thermostatted reaction vessel, place a known volume of the this compound solution and add an inert salt to maintain a constant ionic strength. Bubble an inert gas through the solution to maintain an oxygen-free environment.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate the this compound solution with the standardized NaOH solution. After each addition of titrant, allow the pH to stabilize before recording the reading and the volume of titrant added.

-

Data Analysis: Plot the measured pH against the volume of NaOH added to obtain a titration curve. The data is then analyzed using specialized computer programs (e.g., Hyperquad, SUPERQUAD) that employ non-linear least-squares algorithms to refine the hydrolysis model and calculate the stability constants of the various hydroxo species present.

Spectroscopic Methods

Spectroscopic techniques provide valuable information on the structure and concentration of the different tin(II) species in solution.

-

Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can be used to identify the different Sn-O bonds in the hydroxo complexes.[5] Aqueous solutions can be directly analyzed, providing an advantage over infrared spectroscopy.[9] The Raman spectra of aqueous this compound solutions would show characteristic peaks for the different [Snₓ(OH)ᵧ] species, allowing for their identification and, with appropriate calibration, quantification.

-